molecular formula C6H12N4O B12859574 4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one

4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one

Cat. No.: B12859574
M. Wt: 156.19 g/mol
InChI Key: FOEGWNCZSIGWQR-UHFFFAOYSA-N
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Description

4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one is a synthetic organic compound belonging to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method might include the condensation of a hydrazine derivative with a diketone, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: Another pyrazolone derivative with similar structural features.

    Phenazone: A well-known pyrazolone compound used as an analgesic and antipyretic.

    Metamizole: A pyrazolone derivative with potent analgesic and antispasmodic properties.

Uniqueness

4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one may exhibit unique properties due to its specific functional groups and structural configuration, which could influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

4-amino-1,2-dimethyl-5-(methylamino)pyrazol-3-one

InChI

InChI=1S/C6H12N4O/c1-8-5-4(7)6(11)10(3)9(5)2/h8H,7H2,1-3H3

InChI Key

FOEGWNCZSIGWQR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)N(N1C)C)N

Origin of Product

United States

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